![molecular formula C11H17NOS B6432076 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine CAS No. 2097899-26-6](/img/structure/B6432076.png)
3-methoxy-1-[(thiophen-3-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-methoxy-1-[(thiophen-3-yl)methyl]piperidine has been studied for its various scientific research applications. It has been used as a model compound for studying the structure-activity relationships of piperidines and as a precursor for the synthesis of other heterocyclic compounds. This compound has also been studied for its potential applications in drug discovery and development, due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine is not fully understood. However, it is known to interact with various biological targets, such as ion channels, G-protein coupled receptors, and enzymes. It has been suggested that this compound binds to these targets and modifies their activity, leading to changes in cellular signaling pathways and physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully elucidated. However, it has been suggested that this compound has the potential to modulate the activity of various biological targets, leading to changes in cellular signaling pathways and physiological responses. In particular, this compound has been shown to modulate the activity of ion channels, G-protein coupled receptors, and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-1-[(thiophen-3-yl)methyl]piperidine has several advantages for laboratory experiments. It is a relatively stable compound, making it suitable for long-term storage. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. Furthermore, its structure-activity relationships have been studied extensively, making it a useful tool for drug discovery and development.
However, there are also some limitations to using this compound for laboratory experiments. Its mechanism of action is not fully understood, and its biochemical and physiological effects have not been fully elucidated. Furthermore, its potential toxicity has not been studied in detail, making it difficult to assess its safety for use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine. First, further studies are needed to better understand its mechanism of action and biochemical and physiological effects. Second, further research is needed to assess its potential toxicity and safety for use in laboratory experiments. Third, further studies are needed to investigate its potential applications in drug discovery and development. Finally, further research is needed to explore its structure-activity relationships and its potential to modulate the activity of various biological targets.
Synthesemethoden
3-methoxy-1-[(thiophen-3-yl)methyl]piperidine is synthesized through a two-step process. The first step involves the reaction of 3-methoxy-1-methylpiperidine with thiophen-3-ylmethanol, which results in the formation of this compound. The second step involves the reduction of the intermediate compound using sodium borohydride, which yields the final product.
Eigenschaften
IUPAC Name |
3-methoxy-1-(thiophen-3-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-13-11-3-2-5-12(8-11)7-10-4-6-14-9-10/h4,6,9,11H,2-3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAWGYNFDRSAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

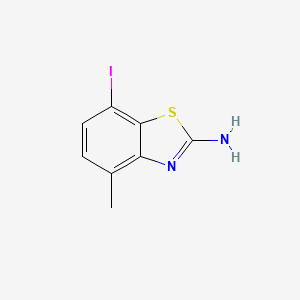
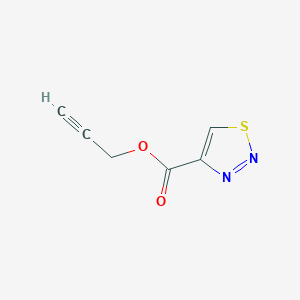
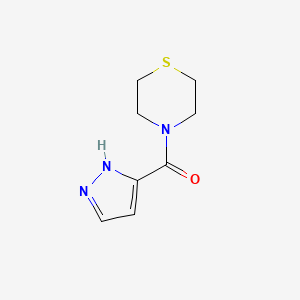

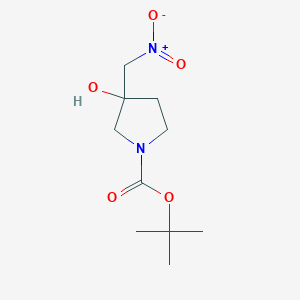
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)

![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
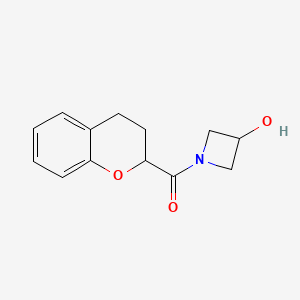
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B6432089.png)
![4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B6432095.png)
![(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B6432102.png)
![1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6432108.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B6432115.png)